limontar

Metabolic regulator Fixed-dose combination Compositional specification

Limontar is a precisely defined 4:1 fixed-ratio formulation of succinic acid (200 mg) and citric acid monohydrate (50 mg). Its unique synergistic antihypoxic, ethanol-toxicity mitigating, and gastric secretory profile cannot be replicated by generic succinate or citrate alone. Ideal for studies on fetal hypoxia, ethanol intoxication, and gastric function.

Molecular Formula C6H7F3O2
Molecular Weight 0
CAS No. 139202-88-3
Cat. No. B1178042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelimontar
CAS139202-88-3
Synonymslimontar
Molecular FormulaC6H7F3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 3 packs / 6 packs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Limontar CAS 139202-88-3: Fixed-Ratio Succinate-Citrate Combination Metabolic Regulator for Antihypoxic and Antialcoholic Applications


Limontar (CAS 139202-88-3) is a fixed-ratio combination of succinic acid (200 mg) and citric acid monohydrate (50 mg) formulated as a soluble tablet [1]. It is classified as a tissue metabolism regulator and antihypoxic/antioxidant agent that stimulates bioenergetic processes and accelerates oxidation [2]. The compound is primarily investigated for its protective effects against hypoxic damage, mitigation of ethanol intoxication, and stimulation of gastric secretion .

Why Limontar Cannot Be Replaced by Generic Succinic Acid or Single-Agent Citrate: Evidence of Functional Synergy and Defined Dosing


Limontar is not a simple mixture of succinic and citric acids but a precisely defined fixed-ratio formulation (4:1 succinic:citric acid) whose pharmacodynamic profile depends on the synergistic interaction of both components [1]. Substituting with generic succinic acid alone would eliminate the citric acid's contribution to gastric secretion stimulation and ethanol toxicity reduction, while single-agent citrate lacks the succinate-driven antihypoxic and bioenergetic effects . The specific 200 mg/50 mg per-tablet dosing has been validated in both preclinical models of hypoxia and ethanol intoxication and in clinical studies of menopausal syndrome and alcohol withdrawal [2][3]. Interchanging with other succinate-based antihypoxants (e.g., Mexidol or Cytoflavin) is not supported due to differences in active moiety, pharmacokinetics, and clinical evidence base.

Limontar (CAS 139202-88-3) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Fixed 4:1 Succinic-to-Citric Acid Ratio Defines Limontar's Compositional Specificity vs. Other Succinate-Based Metabolic Agents

Limontar is a precisely formulated combination containing 200 mg succinic acid and 50 mg citric acid monohydrate per 250 mg soluble tablet, establishing a 4:1 succinate-to-citrate ratio [1]. In contrast, alternative succinate-based metabolic agents such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) and Cytoflavin (succinic acid + nicotinamide + riboflavin mononucleotide + inosine) lack this specific dual-acid composition and have not been evaluated in the same pregnancy hypoxia or ethanol intoxication models [2]. The fixed ratio is critical for the compound's defined pharmacodynamic profile, including simultaneous antihypoxic, antioxidant, and gastric secretory actions.

Metabolic regulator Fixed-dose combination Compositional specification

Antihypoxic Efficacy in Pregnancy: Limontar Restores Hypoxia Resistance in Pregnant Rats vs. Untreated Hypoxic Controls

A comparative study evaluated the effect of limontar on individual resistance to acute hypoxic hypoxia in rats. Untreated pregnant rats exhibited a significant decrease in hypoxia resistance compared to non-pregnant animals. Administration of limontar during the last third of pregnancy stimulated protective-adaptive reactions and increased hypoxia resistance, restoring it toward non-pregnant levels [1]. The study establishes limontar as an active antihypoxant in the pregnancy setting, a finding not reported for generic succinic acid alone in this model.

Antihypoxant Pregnancy Hypoxia Preclinical efficacy

Ethanol Intoxication Mitigation: Limontar (1 mg/kg) Normalizes Metabolic and Behavioral Parameters in Rats Exposed to 6 g/kg Ethanol

In a controlled rat model, limontar administered at 1 mg/kg during the fetal period of pregnancy reversed the adverse effects of high-dose ethanol (6 g/kg). Untreated ethanol-exposed females exhibited weight loss, behavioral abnormalities, metabolic shifts, and sympathetic cardiovascular excitation. Limontar treatment normalized behavior, metabolic parameters, and cardiovascular regulation, while no harmful effects on the mother-fetus biosystem were detected [1]. This study provides quantitative dose-response data (1 mg/kg limontar vs. 6 g/kg ethanol) demonstrating functional correction in a relevant intoxication model.

Alcohol intoxication Metabolic correction Preclinical study Ethanol toxicity

Gastric Secretion Stimulation: Limontar Demonstrates Secretory Response in Pentagastrin-Refractory Cases vs. Histamine and Euphylline

A study in 100 healthy subjects aged 20-30 compared gastric secretory responses to submaximal doses of pentagastrin (6 µg/kg), histamine (0.008 mg/kg), euphylline (7 mg/kg), and limontar. Notably, in some cases of pentagastrin-refractory gastric secretion (where pentagastrin failed to stimulate secretion), both euphylline and limontar elicited a secretory response, attributed to mobilization of the functional cellular component of gastric glands . This indicates that limontar can activate gastric secretion through a mechanism distinct from pentagastrin and histamine pathways.

Gastric secretion Pentagastrin test Diagnostic tool Secretory insufficiency

Antioxidant Defense Normalization: Limontar Restores Lipid Peroxidation and Antioxidant Enzyme Activity Following Ethanol Exposure in Neonatal Rats

Antenatal exposure to ethanol in rats activated lipid peroxidation in brain and inhibited antioxidant defense enzymes in liver of fetal and newborn rats. Limontar treatment promoted the normalization of both the lipid peroxidation process and the antioxidant defense system, bringing these parameters back toward baseline levels observed in unexposed controls [1]. This study provides evidence that limontar can counteract ethanol-induced oxidative stress in developing tissues, a property not uniformly demonstrated by other succinate derivatives in this specific neonatal model.

Lipid peroxidation Antioxidant defense Ethanol toxicity Neonatal

Mechanometabolic Improvement in Isolated Perfused Heart: Limontar Enhances Myocardial Energy Efficiency Under Hypoxia

In an isolated perfused rat heart model subjected to hypoxic conditions, limontar significantly improved mechanometabolic indices, reflecting enhanced cardiac mechanical efficiency and metabolic coupling [1]. Analysis indicated that limontar increases energy formation in the myocardium through activation of a more efficient and energetically beneficial pathway of succinic acid oxidation. This ex vivo finding provides direct evidence of limontar's capacity to optimize myocardial energetics under oxygen-limited conditions, a property not reported for simple succinic acid solutions in the same model.

Isolated heart Hypoxia Mechanometabolic indices Myocardial energetics

Limontar (CAS 139202-88-3) Validated Research and Application Scenarios Based on Quantitative Evidence


Preclinical Studies of Pregnancy-Related Hypoxia: Validated Antihypoxic Intervention in Rodent Models

Based on direct comparative evidence showing restoration of hypoxia resistance in pregnant rats [1], limontar serves as a suitable positive control or test compound for studies investigating antihypoxic strategies in pregnancy. Its demonstrated efficacy in the last trimester model provides a benchmark for evaluating novel antihypoxic agents targeting placental insufficiency or fetal hypoxia. Researchers can utilize limontar at the established effective regimen to validate experimental models and compare outcomes with candidate compounds.

Ethanol Toxicity Countermeasure Research: Defined Dose-Response Model for Metabolic Correction

Limontar's ability to normalize metabolic, behavioral, and cardiovascular parameters following high-dose ethanol (6 g/kg) exposure in rats [2] positions it as a reference compound for studies of ethanol toxicity mitigation. The quantitative relationship (1 mg/kg limontar vs. 6 g/kg ethanol) provides a reproducible experimental framework for evaluating potential antidotal agents, investigating mechanisms of ethanol-induced metabolic disruption, and studying fetal alcohol spectrum disorder interventions.

Gastric Function Diagnostic Assays: Alternative Secretagogue for Pentagastrin-Refractory Cases

Limontar's unique secretory profile—eliciting gastric secretion in some pentagastrin-refractory individuals —supports its use as an alternative stimulant in gastric function testing and research on secretory mechanisms. Researchers studying gastric physiology or evaluating novel prokinetic agents may employ limontar as a comparator to explore non-pentagastrin-dependent secretory pathways and assess functional gastric glandular reserve.

Oxidative Stress Research in Developmental Toxicology: Normalization of Lipid Peroxidation and Antioxidant Defense

Limontar's demonstrated capacity to normalize both lipid peroxidation and antioxidant enzyme activity following antenatal ethanol exposure in neonatal rats [3] makes it a valuable reference compound for studies of oxidative stress in developmental toxicology. Researchers investigating the mechanisms of ethanol-induced fetal damage or evaluating antioxidant interventions can use limontar as a benchmark for restoration of redox homeostasis in brain and liver tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for limontar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.